![molecular formula C₁₁H₁₅N₃O₄ B1146290 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine CAS No. 917918-82-2](/img/structure/B1146290.png)
2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine, also known as 2,5-DMAE-3N, is a synthetic chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of pyridine and has been studied for its ability to serve as a starting material for the synthesis of various other compounds. It has also been studied for its potential applications in the field of medicine and biochemistry.
Aplicaciones Científicas De Investigación
Biochemistry
Application Summary
In biochemistry, this compound is utilized for the study of psychoactive substances and their effects on biological systems. It serves as a reference compound for the quantification of similar structures in biological matrices .
Experimental Procedures
The methods involve chromatography and mass spectrometry to identify and quantify the compound in various biological samples, such as blood or tissue .
Results
The compound aids in understanding the pharmacokinetics of psychoactive drugs and their metabolites, providing insights into their biochemical pathways and potential toxicological effects .
Pharmacology
Application Summary
Pharmacologically, it’s used to investigate the structure-activity relationship of designer drugs, particularly those affecting monoaminergic transmission .
Experimental Procedures
Research includes synthesizing analogs and testing their activity on central nervous system receptors through in vitro assays .
Results
Findings contribute to the development of new therapeutic agents and the assessment of the risks associated with designer drug use .
Neuroscience
Application Summary
Neuroscience research employs this compound to explore the neurological pathways affected by stimulant drugs and their analogs .
Experimental Procedures
Studies often involve animal models to observe behavioral and neurological changes upon administration .
Results
Results have provided valuable data on the neurotoxicity and potential therapeutic applications of related compounds .
Toxicology
Application Summary
In toxicology, the focus is on the compound’s toxic effects and its potential as a reference standard for toxicity screenings .
Experimental Procedures
Toxicological assessments are conducted using both in vivo and in vitro models to determine safe exposure levels .
Results
The research helps in establishing safety guidelines and understanding the compound’s impact on health .
Forensic Science
Application Summary
Forensic scientists use this compound to develop analytical methods for detecting designer drugs in biological specimens .
Experimental Procedures
Techniques include advanced chromatography linked with mass spectrometry for precise detection and identification .
Results
These methods are crucial for law enforcement and legal proceedings involving drug abuse cases .
Analytical Chemistry
Application Summary
Analytical chemists are interested in the compound for developing new protocols for the separation and analysis of complex mixtures .
Experimental Procedures
Work in this field often involves the optimization of chromatographic conditions and mass spectrometric parameters .
Results
The outcomes lead to more efficient and sensitive analytical techniques for research and diagnostic purposes .
This analysis provides a detailed overview of the diverse applications of “2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine” in scientific research, highlighting its significance in various fields and the breadth of knowledge it contributes to.
Proteomics
Application Summary
This compound is used in proteomics to study protein interactions and modifications. It can act as a tag for certain proteins, allowing for easier identification and analysis in complex biological samples .
Experimental Procedures
Techniques such as affinity chromatography coupled with tandem mass spectrometry (MS/MS) are used to isolate and identify proteins tagged with this compound .
Results
The application has led to the discovery of novel protein functions and interactions, enhancing our understanding of cellular processes .
Material Science
Application Summary
In material science, the compound’s unique structure is exploited to develop new polymeric materials with enhanced electrical properties .
Experimental Procedures
Synthesis of polymers incorporating this compound is followed by characterization using spectroscopy and electrical conductivity measurements .
Results
Research has yielded materials with potential applications in organic electronics and photovoltaics .
Environmental Science
Application Summary
Environmental scientists use this compound to trace the environmental fate of similar organic compounds, particularly in aquatic systems .
Experimental Procedures
Studies involve tracking the compound’s degradation products using high-resolution mass spectrometry in various environmental samples .
Results
Insights into the compound’s biodegradability and potential ecological impacts have been obtained .
Chemical Engineering
Application Summary
Chemical engineers are interested in the compound for its role in catalysis, particularly in reactions involving the transfer of nitro groups .
Experimental Procedures
Catalytic studies are conducted to optimize reaction conditions and improve yields for industrial-scale processes .
Results
The findings have implications for the design of more efficient and sustainable chemical manufacturing processes .
Computational Chemistry
Application Summary
Computational chemists use this compound to model interactions with biological targets, aiding in the design of new drugs .
Experimental Procedures
Molecular docking and dynamics simulations are performed to predict the binding affinity and conformational changes .
Results
The models have provided valuable predictions that guide experimental drug design efforts .
Quantum Chemistry
Application Summary
Quantum chemists study the electronic structure and properties of this compound to understand its reactivity and stability .
Experimental Procedures
Advanced quantum mechanical calculations, such as density functional theory (DFT), are employed to investigate the compound at the atomic level .
Results
The research has contributed to the development of new theoretical models for predicting the behavior of similar compounds .
Propiedades
IUPAC Name |
(E)-2-(2,5-dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-13(2)6-5-8-9(17-3)7-12-11(18-4)10(8)14(15)16/h5-7H,1-4H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNULHIDFOCAIN-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NC=C1OC)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NC=C1OC)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)

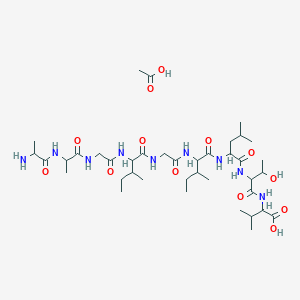
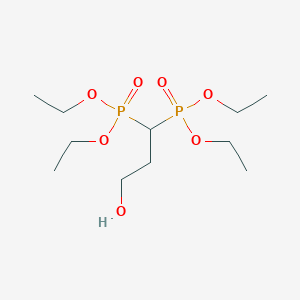
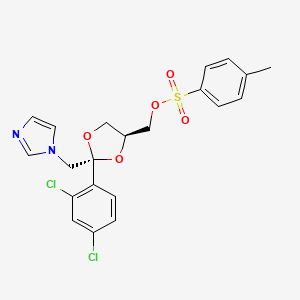
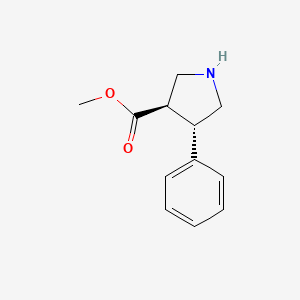

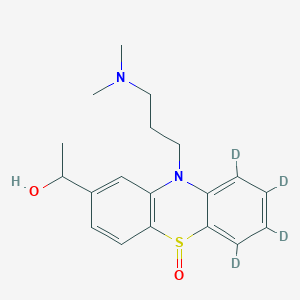
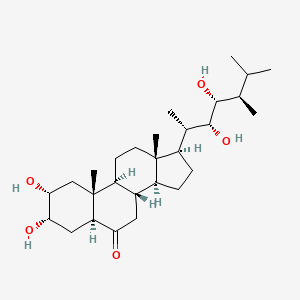
![[1'-13C]uridine](/img/structure/B1146227.png)